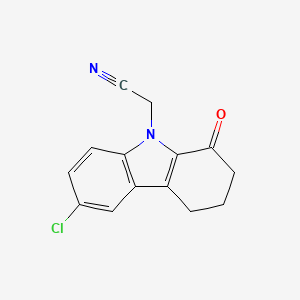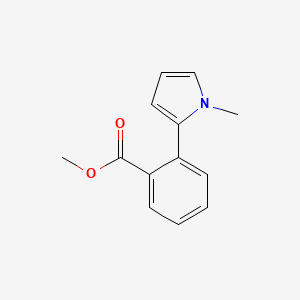
4,4'-Sulfonylbis(N,N-diphenylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonylbis(N,N-diphenylaniline) is an organic compound with the molecular formula C36H28N2O2S. It is known for its unique structure, which includes two diphenylaniline groups connected by a sulfonyl group. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(N,N-diphenylaniline) typically involves the reaction of N,N-diphenylaniline with a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfuric acid and chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of 4,4’-Sulfonylbis(N,N-diphenylaniline) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds .
Scientific Research Applications
4,4’-Sulfonylbis(N,N-diphenylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4,4’-Sulfonylbis(N,N-diphenylaniline) exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong bonds with other molecules, influencing the compound’s reactivity and stability. The aromatic rings provide sites for electrophilic and nucleophilic reactions, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
4-Methoxytriphenylamine: Similar in structure but with a methoxy group instead of a sulfonyl group.
4,4’-Sulfonyldiphenol: Contains a sulfonyl group but with hydroxyl groups instead of diphenylaniline.
Uniqueness
4,4’-Sulfonylbis(N,N-diphenylaniline) is unique due to its combination of sulfonyl and diphenylaniline groups, which confer specific chemical properties that are not found in similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of advanced materials and in research settings .
Properties
Molecular Formula |
C36H28N2O2S |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C36H28N2O2S/c39-41(40,35-25-21-33(22-26-35)37(29-13-5-1-6-14-29)30-15-7-2-8-16-30)36-27-23-34(24-28-36)38(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H |
InChI Key |
BKHQPMQSPMMQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
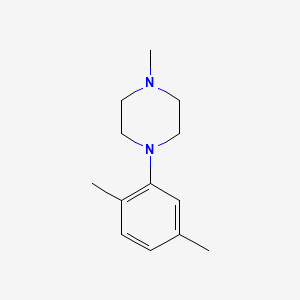



![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
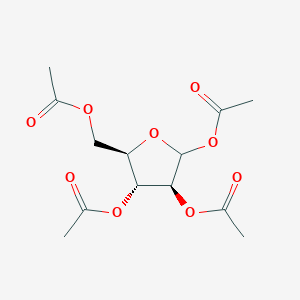

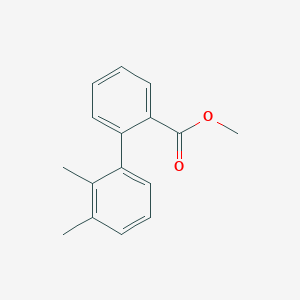
![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
